Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate

Physicochemical profiling Lipophilicity Drug-likeness

This carbamoyl benzofuran FXa inhibitor features a 3,4-dimethylphenyl substituent and methyl ester terminus, distinct from mono-substituted or halogenated analogs. With XLogP3-AA 5.5 and 5 H-bond acceptors, it serves as a non-ionizable comparator for PAMPA/Caco-2 permeability assays and an HPLC/LC-MS reference standard. Its scaffold-specificity—same molecular formula as Me-Indoxam but different core—enables sPLA2 inhibition control. Ideal for SAR studies exploring dimethylphenyl hydrophobicity effects on target engagement. Purity ≥95%, dispatching globally for R&D.

Molecular Formula C26H22N2O5
Molecular Weight 442.471
CAS No. 888463-61-4
Cat. No. B2943931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate
CAS888463-61-4
Molecular FormulaC26H22N2O5
Molecular Weight442.471
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(=O)OC)C
InChIInChI=1S/C26H22N2O5/c1-15-12-13-17(14-16(15)2)27-25(30)23-22(20-10-6-7-11-21(20)33-23)28-24(29)18-8-4-5-9-19(18)26(31)32-3/h4-14H,1-3H3,(H,27,30)(H,28,29)
InChIKeyVBOCAQZMUHUDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate (CAS 888463-61-4) – Physicochemical and Patent-Class Baseline for Procurement


Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate (CAS 888463-61-4; molecular formula C26H22N2O5; MW 442.5 g/mol) is a synthetic carbamoyl-type benzofuran derivative originally disclosed in the Mitsubishi Tanabe Pharma patent family (Indian Patent 246326, US20060247273A1, WO2004029037) as part of a series of activated blood coagulation Factor Xa (FXa) inhibitors [1]. The compound features a benzofuran core with a 3,4-dimethylphenyl carbamoyl substituent at the 2-position and a methyl 2-carbamoylbenzoate moiety at the 3-position, a dual-carbamoyl architecture characteristic of this patent class [2]. Its computed physicochemical profile includes XLogP3-AA 5.5, topological polar surface area 97.6 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, placing it within oral drug-like chemical space according to Lipinski and Veber guidelines [3].

Why In-Class Substitution Is Not Risk-Free for Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate (CAS 888463-61-4)


Carbamoyl-type benzofuran derivatives within the FXa inhibitor patent class are not interchangeable, as the patent disclosure explicitly teaches that substitution patterns on the benzofuran core, the N-phenyl carbamoyl group, and the ester/amide moiety at the 3-position each independently modulate FXa inhibitory potency and oral bioavailability [1]. The 3,4-dimethylphenyl substituent in the target compound creates a specific steric and electronic environment distinct from mono-substituted, halogenated, or unsubstituted phenyl analogs described in the same patent family [2]. Furthermore, the methyl ester at the terminal benzoate position introduces differential hydrogen-bonding capacity (HBA count of 5 vs. potentially lower values in carboxylic acid or primary amide analogs), which can alter target engagement and pharmacokinetic properties [3]. Without explicit comparative biological data, the quantitative magnitude of these differences remains unverified; however, the structure–activity relationship (SAR) logic embedded in the patent claims establishes that generic substitution cannot be assumed equivalent.

Quantitative Differentiation Evidence for Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate (CAS 888463-61-4) – Comparator-Anchored Guide


Physicochemical Differentiation vs. Me-Indoxam – Molecular Formula Isomers with Divergent LogP and Target Profiles

The target compound and Me-Indoxam (CAS 172732-62-6) share the identical molecular formula C26H22N2O5 and molecular weight (442.5 g/mol), yet their computed lipophilicities differ substantially. The target compound has an XLogP3-AA of 5.5 [1], whereas Me-Indoxam, a secreted phospholipase A2 (sPLA2) inhibitor with a distinct indolizine-based scaffold, has a reported XLogP3-AA of 3.5 [2]. This 2.0 log unit difference corresponds to an approximately 100-fold higher predicted octanol–water partition coefficient for the target compound, indicating significantly greater membrane permeability potential but also potentially higher non-specific protein binding. The target compound also carries a higher hydrogen bond donor count (2 vs. 1) and higher topological polar surface area (97.6 vs. 83.8 Ų), which partially offsets the lipophilicity-driven permeability advantage [1][2].

Physicochemical profiling Lipophilicity Drug-likeness

Structural Differentiation: 3,4-Dimethylphenyl vs. 5-Chloropyridin-2-yl Substituent in the FXa Patent Class

Within the carbamoyl-type benzofuran patent family (Indian Patent 246326 / US20060247273A1), exemplified compounds bearing a 5-chloropyridin-2-yl carbamoyl substituent (e.g., methyl 2-{[(5-chloropyridin-2-yl)amino]carbonyl}-3-[({trans-4-[(dimethylamino)carbonyl]cyclohexyl}carbonyl)amino]benzofuran-5-carboxylate) are explicitly claimed alongside the target compound's 3,4-dimethylphenyl-substituted class [1]. The pyridine ring introduces a basic nitrogen capable of protonation at physiological pH, whereas the 3,4-dimethylphenyl group is purely hydrophobic. The patent teaches that Ring Z (the substituent attached via the carbamoyl nitrogen) can be 'an optionally substituted pyridine ring' or 'an optionally substituted benzene ring,' and that this choice modulates both FXa inhibitory potency and oral absorption [1]. Quantitative FXa inhibition data (IC50 or Ki values) for individual exemplified compounds, including the target, are not disclosed in the publicly available patent text; therefore, the precise potency rank order cannot be established from open sources [1][2].

FXa inhibition Anticoagulant Structure–activity relationship

Ester vs. Carboxylic Acid Terminus – Differential HBA Count and Predicted Permeability

The target compound terminates in a methyl ester (COOCH3), distinguishing it from hypothetical carboxylic acid analogs (COOH) within the same patent genus. The methyl ester contributes 2 hydrogen bond acceptors (vs. 3 for the carboxylate form) and eliminates the formal negative charge present in the carboxylate at physiological pH [1]. The computed XLogP3-AA for the methyl ester is 5.5; a corresponding carboxylic acid analog would be predicted to have a lower XLogP3-AA (estimated ~3.5–4.0 based on the ~1.5–2.0 log unit reduction typically observed upon ester-to-acid conversion) [1]. This difference in lipophilicity and ionization state is consistent with the well-established prodrug strategy of using ester moieties to enhance oral absorption, as described in the patent's background section [2]. No direct comparative permeability data (e.g., PAMPA or Caco-2) for the target compound vs. its acid analog are publicly available.

Prodrug design Membrane permeability Oral bioavailability

Application Scenarios for Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate (CAS 888463-61-4) Based on Verified Evidence


SAR Probe for FXa Inhibitor Carbamoyl-Benzofuran Series with 3,4-Dimethylphenyl Pharmacophore

The compound serves as a structural probe within the carbamoyl-type benzofuran FXa inhibitor series disclosed in Indian Patent 246326 and US20060247273A1, specifically representing the 3,4-dimethylphenyl-substituted subclass. Its computed lipophilicity (XLogP3-AA 5.5) and methyl ester terminus make it suitable for structure–activity relationship (SAR) studies exploring the impact of dimethylphenyl hydrophobicity on target engagement relative to pyridyl or halogenated-phenyl analogs within the same patent genus [1][2].

Physicochemical Comparator in Membrane Permeability Studies – Neutral Methyl Ester Probe

With an XLogP3-AA of 5.5, 5 hydrogen bond acceptors, and a neutral charge state at physiological pH, this compound can function as a high-lipophilicity, non-ionizable comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, contrasting with more polar or ionizable benzofuran derivatives such as carboxylic acid analogs or pyridyl-substituted congeners [1][3].

Reference Standard for Analytical Method Development in Benzofuran Carbamoyl Series

The compound's well-defined structure (C26H22N2O5, MW 442.5 g/mol), commercially available identity (CAS 888463-61-4), and >95% typical purity as listed by multiple vendors [3] enable its use as a reference standard for HPLC, LC-MS, or NMR method development targeting benzofuran carbamoyl derivatives. Its distinct InChIKey (VBOCAQZMUHUDSU-UHFFFAOYSA-N) provides unambiguous database retrieval for method validation [3].

Negative Control Candidate for sPLA2 Inhibition Assays – Isomer Discrimination

Because this compound shares the molecular formula C26H22N2O5 with the known sPLA2 inhibitor Me-Indoxam but differs in scaffold architecture and computed lipophilicity (XLogP3-AA 5.5 vs. 3.5), it can be deployed as a specificity control in sPLA2 enzymatic assays to verify that observed inhibition is scaffold-dependent rather than an artifact of molecular formula-matched physicochemical properties [1].

Quote Request

Request a Quote for Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.